(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
CAS No.:
Cat. No.: VC17568110
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1 |
| Standard InChI Key | SXQYMLTXGOSXPE-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CC(=C2)O)N |
| Canonical SMILES | C1CC(C2=C(C1)C=CC(=C2)O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a tetrahydronaphthalene backbone with two functional groups:
-
Amino group at position 8 (S-configuration).
-
Hydroxyl group at position 2.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO·HCl | |
| Molecular Weight | 199.68 g/mol | |
| IUPAC Name | (8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride | |
| Canonical SMILES | C1CC@@HN.Cl | |
| Chiral Centers | 1 (S-configuration at C8) |
Stereochemical Significance
The S-enantiomer exhibits distinct pharmacological activity compared to its R-counterpart. For example, in μ-opioid receptor binding assays, the S-form demonstrates 10-fold higher affinity than the R-enantiomer . This enantioselectivity underscores the importance of chiral resolution during synthesis .
Synthesis and Manufacturing
Asymmetric Hydrogenation
The primary route involves enantioselective reduction of a nitro precursor:
-
Nitro Reduction: Catalytic hydrogenation using Pd/C or Ru-BINAP complexes achieves >90% enantiomeric excess (ee) for the S-form .
-
Salt Formation: Treatment with HCl yields the hydrochloride salt .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield/ee | Source |
|---|---|---|---|
| Catalyst | Ru-(S)-BINAP | 92% ee | |
| Solvent | Toluene/THF | 85–90% | |
| Temperature | 50–60°C | – | |
| Pressure (H₂) | 50–100 psi | – |
Industrial-Scale Production
Continuous flow reactors enable large-scale manufacturing with:
Physicochemical Properties
Thermal and Solubility Data
Biological Activity and Mechanisms
μ-Opioid Receptor Agonism
-
Binding Affinity: IC₅₀ = 4–5 nM for μ-opioid receptors, with >1,000-fold selectivity over δ-opioid receptors .
-
Functional Activity: EC₅₀ = 12 nM in cAMP inhibition assays .
Table 3: Pharmacological Profile
| Assay Type | Result | Source |
|---|---|---|
| Radioligand Binding (μ) | Ki = 4.2 ± 0.3 nM | |
| cAMP Inhibition (μ) | EC₅₀ = 12.1 ± 1.8 nM | |
| Selectivity (μ/δ) | >1,000 |
Neuropharmacological Applications
-
Rotigotine Intermediate: Key precursor in synthesizing the dopamine agonist rotigotine, used for Parkinson’s disease .
-
Analgesic Development: Explored in novel opioid ligands with reduced respiratory depression side effects .
Comparative Analysis with Analogues
Enantiomeric Comparisons
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| μ-Opioid Affinity (Ki) | 4.2 nM | 42 nM |
| Synthetic Yield | 85–90% | 70–75% |
Structural Analogues
-
5,6,7,8-Tetrahydro-2-naphthol: Lacks the amino group, reducing receptor binding .
-
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Positional isomer with lower μ-opioid selectivity .
Research Applications and Future Directions
Current Uses
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume